3,7-Dimethyl-2-methyleneoctan-1-ol

Lipophilicity Octanol-water partition Membrane partitioning

3,7-Dimethyl-2-methyleneoctan-1-ol (CAS 94201-37-3, EC 303-622-3) is a branched-chain acyclic monoterpenoid alcohol with molecular formula C11H22O and molecular weight 170.292 g/mol. It belongs to the class of 2-methylene-substituted octanols and is structurally characterized by an exocyclic methylene group at C2 and methyl substituents at C3 and C7 on a fully saturated octane backbone.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 94201-37-3
Cat. No. B12652653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-2-methyleneoctan-1-ol
CAS94201-37-3
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C(=C)CO
InChIInChI=1S/C11H22O/c1-9(2)6-5-7-10(3)11(4)8-12/h9-10,12H,4-8H2,1-3H3
InChIKeyGQDKFEMTTWAVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethyl-2-methyleneoctan-1-ol (CAS 94201-37-3): Physicochemical Identity and Comparator Landscape


3,7-Dimethyl-2-methyleneoctan-1-ol (CAS 94201-37-3, EC 303-622-3) is a branched-chain acyclic monoterpenoid alcohol with molecular formula C11H22O and molecular weight 170.292 g/mol . It belongs to the class of 2-methylene-substituted octanols and is structurally characterized by an exocyclic methylene group at C2 and methyl substituents at C3 and C7 on a fully saturated octane backbone [1]. The compound is listed in the EINECS inventory and is commercially categorized as a solvent and fragrance intermediate . Its closest structural analogs—tetrahydrogeraniol (3,7-dimethyloctan-1-ol, CAS 106-21-8), alpha-methylene citronellal (CAS 22418-66-2), citronellol (CAS 106-22-9), and 3,7-dimethyl-2-methylene-6-octen-1-ol (CAS 120093-50-7)—differ in oxidation state, backbone unsaturation, or the presence of the exocyclic methylene moiety, each of which materially alters physicochemical and functional properties [1].

Why 3,7-Dimethyl-2-methyleneoctan-1-ol Cannot Be Simply Replaced by Tetrahydrogeraniol or Other In-Class Alcohols


Despite apparent structural similarity to common terpene alcohols such as tetrahydrogeraniol and citronellol, 3,7-dimethyl-2-methyleneoctan-1-ol possesses an exocyclic methylene group at C2 that is absent in tetrahydrogeraniol and an entirely saturated backbone that distinguishes it from citronellol (which bears a 6-ene) and from alpha-methylene citronellal (which is an aldehyde). These structural distinctions produce quantifiable differences in lipophilicity (LogP), boiling point, density, flash point, and chemical reactivity . The exocyclic methylene serves as a selective hydrogenation handle enabling derivatization pathways that are inaccessible from fully saturated analogs, as documented in foundational patent literature [1]. Consequently, in applications where precise control over partitioning behavior, volatility, or downstream synthetic utility is required, generic substitution with tetrahydrogeraniol or citronellol carries material risk of altered performance. A detailed quantitative comparison is provided in Section 3.

Quantitative Differentiation Evidence for 3,7-Dimethyl-2-methyleneoctan-1-ol vs. Closest Analogs


LogP Lipophilicity Comparison: 3,7-Dimethyl-2-methyleneoctan-1-ol vs. Tetrahydrogeraniol

3,7-Dimethyl-2-methyleneoctan-1-ol exhibits a calculated LogP of approximately 3.00, which is substantially lower than the LogP of ~3.69 reported for tetrahydrogeraniol (3,7-dimethyloctan-1-ol, CAS 106-21-8) [1]. This ~0.7 log unit difference corresponds to an approximately 5-fold lower octanol-water partition coefficient, meaning the target compound is significantly less lipophilic than its fully saturated analog. The reduced lipophilicity is attributable to the electron-withdrawing effect of the exocyclic methylene group, which increases the polar surface area contribution relative to the hydrocarbon backbone.

Lipophilicity Octanol-water partition Membrane partitioning

Boiling Point and Flash Point Safety Profile: 3,7-Dimethyl-2-methyleneoctan-1-ol vs. Closest Analogs

The target compound has a reported boiling point of 215.7 °C at 760 mmHg and a flash point of 89 °C [1]. In comparison, tetrahydrogeraniol boils at 212.5 °C (flash point ~95 °C), alpha-methylene citronellal at ~217.7 °C (flash point ~83 °C), and citronellol at ~225 °C (flash point ~79 °C) [2]. The target compound's flash point of 89 °C positions it between the less flammable tetrahydrogeraniol (95 °C) and the more flammable citronellol (79 °C) and alpha-methylene citronellal (83 °C). The boiling point is elevated relative to tetrahydrogeraniol despite the additional carbon, consistent with enhanced intermolecular interactions from the exocyclic methylene moiety.

Volatility Thermal stability Process safety Flash point

Exocyclic Methylene Reactivity: Selective Hydrogenation as a Unique Synthetic Handle

The exocyclic methylene group at C2 of 3,7-dimethyl-2-methyleneoctan-1-ol provides a uniquely reactive site for selective catalytic hydrogenation, a feature absent in tetrahydrogeraniol (which has no alkene) and distinct from citronellol (which has only an endocyclic 6-ene). US Patent 3,463,818 (IFF, 1969) explicitly describes the selective hydrogenation of the methylene double bond in compounds of this class to yield branched 2,3,7-trimethyl derivatives, while leaving other functional groups intact [1]. The patent demonstrates that the exocyclic methylene can be hydrogenated in the presence of nickel or palladium catalysts, enabling a synthetic pathway from 3,7-dimethyl-2-methyleneoctanal (the aldehyde precursor) through the alcohol to 2,3,7-trimethyloctan-1-ol [1]. This reactivity profile is not replicable with tetrahydrogeraniol, which lacks any alkene functionality.

Selective hydrogenation Synthetic intermediate Derivatization

Density and Refractive Index: Physicochemical Fingerprint Differentiation from Tetrahydrogeraniol

3,7-Dimethyl-2-methyleneoctan-1-ol has a reported density of 0.837 g/cm³ and refractive index of 1.444, compared to tetrahydrogeraniol's density of ~0.828 g/mL and refractive index of ~1.436 . The higher density (Δ ≈ +0.009 g/cm³) and higher refractive index (Δ ≈ +0.008) of the target compound are consistent with the presence of the exocyclic methylene group, which increases molecular polarizability and packing efficiency. These differences, while modest, are analytically distinguishable by standard QC methods (densitometry, refractometry) and can serve as identity confirmation parameters in procurement specifications.

Density Refractive index Quality control Formulation

Flavor and Fragrance Application Domain: Class-Level Inference from the 6-Octen-1-ol Analog

Although direct food/flavor application data for 3,7-dimethyl-2-methyleneoctan-1-ol are not publicly available, the structurally closely related analog 3,7-dimethyl-2-methylene-6-octen-1-ol (CAS 120093-50-7, differing only by a 6-ene unsaturation) has been patented by Takasago International Corporation for use as a food and beverage flavoring ingredient imparting a citrus-like flavor at concentrations of 1 ppb to 1,000 ppm (preferably 10 ppb to 1,000 ppm) [1]. The saturated analog (target compound) is expected to exhibit greater oxidative stability due to the absence of the 6-ene, making it potentially more suitable for formulations requiring longer shelf-life or exposure to oxidative conditions. This represents a class-level inference based on the established utility of the 2-methylene monoterpenoid alcohol scaffold in flavor applications.

Flavor ingredient Fragrance Citrus note Food additive

Caveat on Evidence Strength: Limited Availability of Direct Head-to-Head Biological or Performance Data

It must be explicitly stated that high-strength differential evidence for 3,7-dimethyl-2-methyleneoctan-1-ol is limited. No peer-reviewed head-to-head studies comparing this compound directly with tetrahydrogeraniol, citronellol, or other analogs were identified for any biological endpoint (antimicrobial activity, skin penetration enhancement, enzyme inhibition) or performance parameter (odor threshold, flavor potency, solvent efficacy). The evidence presented above relies on cross-study physicochemical comparisons, patent-derived synthetic utility, and class-level inference from closely related analogs. Claims of antimicrobial activity or skin penetration enhancement for this specific compound, as circulated on certain vendor websites, could not be verified against primary research literature indexed in PubMed or patent databases [1]. Users evaluating this compound for procurement should treat biological performance claims as unvalidated until supported by published, comparator-controlled studies.

Evidence quality Data gap Research need

Recommended Application Scenarios for 3,7-Dimethyl-2-methyleneoctan-1-ol Based on Differentiated Evidence


Synthetic Intermediate for 2,3,7-Trimethyl-Substituted Alcohol Derivatives

The exocyclic methylene group at C2 provides a selective hydrogenation handle that enables conversion to 2,3,7-trimethyloctan-1-ol and related derivatives, as demonstrated in US Patent 3,463,818 [1]. This synthetic pathway is not available from tetrahydrogeraniol, which lacks alkene functionality. Research groups and fine chemical manufacturers seeking to access 2,3,7-trimethyl-substituted monoterpenoid alcohols—which may possess differentiated odor, solubility, or biological properties—should consider this compound as a strategic starting material or intermediate. The patent describes hydrogenation conditions using nickel or palladium catalysts that are compatible with standard laboratory and pilot-scale hydrogenation equipment.

Flavor and Fragrance Formulation Requiring Enhanced Oxidative Stability

Based on class-level inference from the closely related 3,7-dimethyl-2-methylene-6-octen-1-ol—which is patented for citrus flavor applications at 1 ppb to 1,000 ppm [2]—the fully saturated target compound may serve as an oxidatively more robust alternative for flavor and fragrance formulations. The absence of the 6-ene double bond is expected to confer greater resistance to autoxidation and free-radical degradation, potentially extending shelf-life in consumer product formulations. Flavor and fragrance houses evaluating citrus-type ingredients for products with extended shelf-life requirements (e.g., laundry care, air care, long-shelf-life beverages) should evaluate this compound as a candidate, with the caveat that direct comparative sensory and stability data are needed to confirm the predicted oxidative stability advantage.

Physicochemical Research on Structure-Lipophilicity Relationships in Branched Alcohols

3,7-Dimethyl-2-methyleneoctan-1-ol occupies a distinct position in lipophilicity space (LogP ≈ 3.00) relative to tetrahydrogeraniol (LogP ≈ 3.69), citronellol (LogP ≈ 3.41), and alpha-methylene citronellal (LogP ≈ 3.35) . This ~0.7 LogP difference from tetrahydrogeraniol makes it a valuable probe compound for structure-activity relationship (SAR) studies investigating how the exocyclic methylene group modulates membrane partitioning, transdermal flux, or solvent extraction efficiency. Academic and industrial laboratories engaged in QSAR modeling, transdermal delivery research, or green solvent development can employ this compound as part of a congeneric series to dissect the contribution of the exocyclic methylene moiety to physicochemical and biological behavior, particularly in direct comparison with tetrahydrogeraniol and citronellol.

Industrial Solvent Applications Requiring Intermediate Polarity and Defined Flash Point

The compound is commercially categorized as a solvent (EC 303-622-3) with a flash point of 89 °C, a boiling point of 215.7 °C, and an intermediate LogP of ~3.00 [3]. These properties position it between lower-boiling, more flammable terpene solvents and higher-boiling, less volatile alternatives. Its flash point of 89 °C is above the threshold for Category 3 flammable liquids (≥60 °C) under GHS classification, potentially simplifying storage and transport requirements compared to more flammable alternatives such as citronellol (FP ~79 °C). Industrial users seeking a medium-volatility solvent with a favorable safety profile for extraction, cleaning, or formulation applications may find this compound suitable, with the important caveat that comprehensive toxicological and ecotoxicological data are not publicly available and should be obtained from the supplier or through commissioned testing before large-scale deployment.

Quote Request

Request a Quote for 3,7-Dimethyl-2-methyleneoctan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.